2,5-dichloro-1,3-thiazole-4-carbaldehyde
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Overview
Description
2,5-Dichloro-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions, and an aldehyde group at the 4 position of the thiazole ring. It is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-1,3-thiazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione. This intermediate is then treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of advanced catalysts and optimized reaction parameters to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines in the presence of acid or base catalysts.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation: 2,5-Dichloro-1,3-thiazole-4-carboxylic acid.
Reduction: 2,5-Dichloro-1,3-thiazole-4-methanol.
Condensation: Imines or hydrazones with various substituents.
Scientific Research Applications
2,5-Dichloro-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, thiazole derivatives are known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3-thiazole-5-carbaldehyde: Similar structure but with chlorine atoms at different positions.
2,5-Dibromo-1,3-thiazole-4-carbaldehyde: Bromine atoms instead of chlorine atoms.
2,5-Dichloro-1,3-thiazole-4-carboxylic acid: Carboxylic acid group instead of an aldehyde group.
Uniqueness
2,5-Dichloro-1,3-thiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
929910-36-1 |
---|---|
Molecular Formula |
C4HCl2NOS |
Molecular Weight |
182 |
Purity |
95 |
Origin of Product |
United States |
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